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A Comparative Analysis of BMS-933043 in
Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of BMS-933043, a novel

α7 nicotinic acetylcholine receptor (nAChR) partial agonist, in various preclinical models of

schizophrenia. The compound has been evaluated for its potential to address cognitive and

sensory processing deficits associated with the disorder. This document summarizes key

quantitative data, details experimental methodologies, and visually represents associated

signaling pathways and workflows to offer an objective comparison with other antipsychotic

agents.

Executive Summary
BMS-933043 has demonstrated promising efficacy in rodent models that mimic cognitive and

sensory deficits observed in schizophrenia. As a selective partial agonist of the α7 nAChR, its

mechanism of action is distinct from traditional antipsychotics that primarily target dopamine

receptors. This guide presents data from several key preclinical assays, including the Novel

Object Recognition (NOR) test, the Y-Maze task, the Attentional Set-Shifting Task (ASST),

Auditory Gating, and Mismatch Negativity (MMN), and compares its performance with

established atypical and typical antipsychotics where data is available.
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In Vitro Profile of BMS-933043
BMS-933043 exhibits high affinity and partial agonist activity at both rat and human α7

nAChRs. Its selectivity profile indicates a favorable therapeutic window with significantly

weaker activity at other nAChR subtypes and the 5-HT3A receptor.

Parameter Rat α7 nAChR Human α7 nAChR
Human 5-HT3A
Receptor

Binding Affinity (Ki) 3.3 nM 8.1 nM 2,451 nM

Agonist Activity

(EC50)

0.14 µM

(electrophysiology)

0.29 µM

(electrophysiology)
-

Relative Efficacy
67% (compared to

acetylcholine)

78% (compared to

acetylcholine)
-

Antagonist Activity

(IC50)
- - 8,066 nM

Efficacy in Preclinical Schizophrenia Models
BMS-933043 has been evaluated in multiple rodent models designed to assess cognitive

domains relevant to schizophrenia, such as recognition memory, spatial working memory, and

executive function, as well as sensory processing deficits.

Cognitive Function Models
Novel Object Recognition (NOR) Test: This test evaluates recognition memory. Deficits in this

domain are a core feature of cognitive impairment in schizophrenia.

Experimental Protocol: The NOR test is conducted in an open-field arena. During the

habituation phase, rodents are allowed to freely explore the empty arena. In the training phase,

two identical objects are placed in the arena, and the time spent exploring each object is

recorded. After a retention interval, one of the objects is replaced with a novel object during the

testing phase. The discrimination index, calculated as the proportion of time spent exploring the

novel object relative to the total exploration time, is a measure of recognition memory.
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Cognitive deficits can be induced by agents like the NMDA receptor antagonist phencyclidine

(PCP) or MK-801.

Compound Model Dosage Outcome

BMS-933043 Mice 0.1-10 mg/kg, sc

Improved 24-hour

novel object

recognition memory.

Clozapine
MK-801-induced

deficit in mice
5 mg/kg/day

Did not reverse the

negative effects of

MK-801 on memory

performance.[1]

Haloperidol
MK-801-induced

deficit in mice
1 mg/kg/day

Decreased recognition

memory performance.

[1]

Risperidone - -

Data not available in a

directly comparable

model.

Olanzapine - -

Data not available in a

directly in a

comparable model.

Y-Maze Task: This task assesses spatial working memory, which is often impaired in individuals

with schizophrenia.

Experimental Protocol: The Y-maze consists of three identical arms. Rodents are placed in one

arm and allowed to explore the maze freely for a set period. The sequence of arm entries is

recorded. Spontaneous alternation, the tendency to enter a different arm of the maze on

consecutive choices, is used as a measure of spatial working memory. Cognitive deficits are

often induced using NMDA receptor antagonists like MK-801.
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Compound Model Dosage Outcome

BMS-933043
MK-801-induced

deficit in mice
1-10 mg/kg, sc

Reversed MK-801-

induced deficits in Y-

maze performance.

Clozapine
MK-801-induced

deficit in mice
-

Data not available in a

directly comparable

model.

Haloperidol - -

Data not available in a

directly comparable

model.

Risperidone
MK-801-induced

deficit in rats
Low dose

Mitigated the MK-801-

induced decrease in

the PPI ratio to

different degrees.[2]

Olanzapine
MK-801-induced

deficit in mice
0.4, 0.8, 1.25 mg/kg

Reversed MK-801-

induced increase in

working memory

errors.[3]

Attentional Set-Shifting Task (ASST): This task measures cognitive flexibility and executive

function, which are significantly compromised in schizophrenia.

Experimental Protocol: The ASST requires rodents to learn a discrimination rule based on a

specific stimulus dimension (e.g., odor or texture) to find a food reward. The task involves

several stages, including simple discrimination, compound discrimination, reversal learning,

and intra- and extra-dimensional shifts. An extra-dimensional shift, which requires the animal to

shift its attention to a previously irrelevant stimulus dimension, is particularly sensitive to deficits

in cognitive flexibility. These deficits can be induced by sub-chronic treatment with PCP.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/figure/Both-olanzapine-O-and-risperidone-R-can-reverse-MK-801-induced-behavioral_fig6_342451517
https://d-nb.info/116595821X/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Model Dosage Outcome

BMS-933043
MK-801-induced

deficit in rats
1-10 mg/kg, sc

Reversed MK-801-

induced deficits in set-

shift performance.

Clozapine
CPP-induced deficit in

rats
2.5 mg/kg, IP

Reversed the

decrease in accuracy

and impulsivity.[4]

Haloperidol
CPP-induced deficit in

rats
0.03 mg/kg, IP

Reduced anticipatory

and perseverative

overresponding but

not the impairment in

accuracy.[4]

Sensory Processing Models
Auditory Gating: This model assesses the ability to filter out irrelevant sensory information, a

process that is deficient in schizophrenia.

Experimental Protocol: Auditory gating is measured using a conditioning-testing paradigm with

auditory evoked potentials (AEPs). Two auditory clicks (conditioning and testing stimuli) are

presented in rapid succession. In healthy subjects, the response to the second click is

significantly reduced (gated). A higher T/C ratio (testing response amplitude/conditioning

response amplitude) indicates a deficit in sensory gating. This deficit can be induced by NMDA

receptor antagonists like S-ketamine.
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Compound Model Dosage Outcome

BMS-933043
S-ketamine-induced

deficit in rats
0.56-3 mg/kg, sc

Improved auditory

gating.

Clozapine
Ketamine-induced

deficit in rats
7.5 mg/kg, IP

Blocked the ketamine-

induced increase in

the T/C ratio.[5]

Haloperidol
Ketamine-induced

deficit in rats
1 mg/kg, IP

Blocked the ketamine-

induced increase in

the T/C ratio.[5]

Chlorpromazine
Ketamine-induced

deficit in rats
5 mg/kg, IP

Blocked the ketamine-

induced increase in

the T/C ratio.[5]

Mismatch Negativity (MMN): MMN is an event-related potential (ERP) component that reflects

the pre-attentive detection of a change in a sequence of auditory stimuli. A reduced MMN is a

robust finding in schizophrenia.

Experimental Protocol: MMN is elicited by presenting a sequence of standard auditory stimuli

that is infrequently interrupted by a deviant stimulus (e.g., a change in frequency or duration).

The MMN is the difference in the ERP waveform between the deviant and standard stimuli.

Deficits in MMN can be induced in rodents by neonatal treatment with PCP.
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Compound Model Dosage Outcome

BMS-933043

Neonatal

phencyclidine-treated

rats

0.03-3 mg/kg, sc
Improved mismatch

negativity.

Clozapine
Schizophrenia

patients
Dose-dependent

Increasing dose was

positively associated

with frequency-MMN

amplitudes and

negatively associated

with the amplitude and

latency of duration-

MMNs.[6]

Risperidone - -

Data not available in a

directly comparable

model.

Mechanism of Action: α7 nAChR Signaling Pathway
BMS-933043 acts as a partial agonist at the α7 nicotinic acetylcholine receptor. Activation of

this receptor, which is a ligand-gated ion channel with high calcium permeability, triggers

several downstream signaling cascades implicated in synaptic plasticity, learning, and memory.
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Caption: Signaling pathway of BMS-933043 via α7 nAChR activation.
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Experimental Workflow: Preclinical Evaluation of
BMS-933043
The preclinical assessment of BMS-933043 followed a structured workflow, progressing from in

vitro characterization to in vivo efficacy studies in various behavioral and sensory processing

models of schizophrenia.

In Vitro Characterization
(Binding & Functional Assays)

Schizophrenia Animal Model Induction
(e.g., MK-801, PCP, Ketamine)

BMS-933043 Administration

Behavioral Testing
(NOR, Y-Maze, ASST)

Sensory Processing Testing
(Auditory Gating, MMN)

Data Analysis & Comparison

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of BMS-933043.
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BMS-933043, a selective α7 nAChR partial agonist, demonstrates a robust and consistent pro-

cognitive and sensory-motor gating-enhancing profile across multiple preclinical models of

schizophrenia. Its efficacy in reversing deficits induced by NMDA receptor antagonists suggests

a potential therapeutic benefit for the cognitive and sensory processing impairments associated

with the disorder. The presented data, when compared to available information on existing

antipsychotics, highlights the distinct mechanism of action and potential advantages of BMS-
933043. Further clinical investigation is warranted to determine the translational potential of

these promising preclinical findings.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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